N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Description
N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Spiro Derivative Synthesis
A novel heterocyclic spiro derivative, closely related to the compound , was synthesized from isatin extracted from the Couroupita guianesis, commonly known as the Cannon ball tree. This derivative, which showcases the versatility of isatins in synthesizing a variety of heterocyclic compounds, could serve as raw material for drug synthesis. The synthesis involves refluxing isatin and thiosemicarbazone in ethanol, followed by heating with acetic anhydride for cyclization and acetylation to afford the spiro compound (Tripathi & Sonawane, 2013).
Antibacterial Activity
The antibacterial activities of spiro[indoline-3,2'-[1,3,4]-thiadiazol] derivatives have been investigated, revealing that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacterial strains. This suggests their potential application as novel antibacterial agents. One study synthesized a derivative that showed better activity than streptomycin against several bacterial strains, highlighting the therapeutic potential of these compounds in combating bacterial infections (Olomola, Bada, & Obafemi, 2009).
Corrosion Inhibition
Research has also explored the application of thiadiazoline derivatives, including those related to the target compound, as efficient corrosion inhibitors for petroleum oil well/tubing steel. These studies demonstrate that these compounds can significantly mitigate corrosion, offering a promising approach to protecting industrial infrastructure against corrosive damage. The effectiveness of these inhibitors was confirmed through various techniques, including potentiodynamic polarization studies and surface analysis (Tiwari, Mitra, & Yadav, 2021).
Antimicrobial and Anticancer Properties
Another derivative, N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide, was synthesized and characterized, showing promising results in inducing cell death in cancer cells via G2/M phase cell cycle arrest. This indicates potential applications in cancer research and therapy, underscoring the versatility of these compounds in medicinal chemistry (Shyamsivappan et al., 2022).
Properties
IUPAC Name |
N-(4-acetyl-5'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-8-20-14-7-6-10(2)9-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-7,9H,1,8H2,2-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHJMVZBZBYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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